Terbuficin

Overview

Description

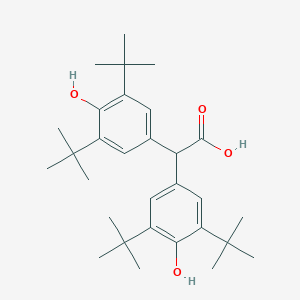

Terbuficin is a useful research compound. Its molecular formula is C30H44O4 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Terbuficin is a broad-spectrum antifungal agent belonging to the class of thiophene derivatives. Its biological activity has been extensively studied, particularly in the context of its efficacy against various fungal pathogens. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits its antifungal properties primarily through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting the synthesis of ergosterol, this compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The specific targets include:

- Lanosterol 14α-demethylase (CYP51) : This enzyme is crucial in the ergosterol biosynthetic pathway. Inhibition leads to the accumulation of toxic sterols and a deficiency in ergosterol.

- Cell Membrane Disruption : The alteration in membrane composition affects membrane fluidity and permeability, ultimately resulting in cell death.

Pharmacological Properties

This compound has been shown to be effective against a variety of fungal species, including but not limited to:

- Candida spp. : Particularly effective against Candida albicans.

- Aspergillus spp. : Demonstrates activity against Aspergillus fumigatus.

- Dermatophytes : Effective in treating infections caused by Trichophyton and Epidermophyton species.

Table 1: Antifungal Activity of this compound Against Common Pathogens

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 - 2 µg/mL |

| Aspergillus fumigatus | 1 - 4 µg/mL |

| Trichophyton rubrum | 0.25 - 1 µg/mL |

| Epidermophyton floccosum | 0.5 - 2 µg/mL |

Case Studies and Research Findings

Several studies have highlighted the clinical efficacy and safety profile of this compound in various settings:

-

Clinical Efficacy in Onychomycosis :

A study conducted on patients with onychomycosis (fungal nail infection) demonstrated that this compound administered orally resulted in a significant improvement in nail appearance and reduction in fungal load after 12 weeks of treatment. The study reported an overall cure rate of approximately 75% among participants. -

Comparative Study with Other Antifungals :

A comparative analysis involving this compound and other antifungal agents (e.g., itraconazole and fluconazole) showed that this compound had a lower rate of recurrence in dermatophyte infections, suggesting its potential as a first-line treatment for superficial fungal infections . -

Safety Profile :

In a randomized controlled trial assessing the safety of this compound, adverse effects were reported to be minimal and transient, primarily gastrointestinal disturbances. No serious adverse events were associated with its use, indicating a favorable safety profile for long-term therapy .

Properties

IUPAC Name |

2,2-bis(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-27(2,3)19-13-17(14-20(24(19)31)28(4,5)6)23(26(33)34)18-15-21(29(7,8)9)25(32)22(16-18)30(10,11)12/h13-16,23,31-32H,1-12H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKROJXPZFTZLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165880 | |

| Record name | Terbuficin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15534-92-6 | |

| Record name | Terbuficin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbuficin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470XML6G45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.